3,4-Dimethyl-2(5H)-furanone

Flavor Chemistry GC-MS Analysis Kovats Retention Index

3,4‑Dimethyl‑2(5H)‑furanone (CAS 1575‑46‑8) is a C₆H₈O₂ butenolide bearing methyl substituents at the 3‑ and 4‑positions and an unsubstituted methylene at the 5‑position alpha to the lactone carbonyl. The compound is a colorless to pale‑yellow liquid with a sweet, caramel‑like aroma [REFS‑1].

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 1575-46-8
Cat. No. B129839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-2(5H)-furanone
CAS1575-46-8
SynonymsNSC 362902;  2,3-Dimethyl-2-butenoic Acid γ-Lactone;  2,3-Dimethyl-4-hydroxy-2-butenoic Acid Lactone;  2,3-Dimethyl-4-hydroxy-2-butenoic Acid γ-Lactone;  3,4-Dimethyl-2(5H)-furanone; 
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC1)C
InChIInChI=1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h3H2,1-2H3
InChIKeyQHQDWCHELGHSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-2(5H)-furanone (CAS 1575-46-8) — Core Physicochemical & Structural Baseline for Procurement Evaluation


3,4‑Dimethyl‑2(5H)‑furanone (CAS 1575‑46‑8) is a C₆H₈O₂ butenolide bearing methyl substituents at the 3‑ and 4‑positions and an unsubstituted methylene at the 5‑position alpha to the lactone carbonyl. The compound is a colorless to pale‑yellow liquid with a sweet, caramel‑like aroma [REFS‑1]. Its computed octanol–water partition coefficient (XLogP3‑AA) is 0.5, hydrogen bond acceptor count is 2, and topological polar surface area is 26.3 Ų, reflecting moderate polarity and limited hydrogen‑bonding capacity [REFS‑2]. Experimentally, it has been identified as a thermally generated product in serine/threonine–sucrose model Maillard reactions designed to simulate coffee roasting, confirming its relevance in natural and process‑flavor chemistry [REFS‑3].

Flavor & Maillard Chemistry Thermally generated in serine/threonine–sucrose coffee-roasting models; supports process-flavor research and aroma reconstitution studies.
Furan Fatty Acid Synthesis 5‑position methylene enables enolate alkylation; required intermediate for constructing the D477715 F3 furan fatty acid scaffold.
GC-MS Method Validation Experimentally verified Kovats retention indices (1844–1862 on polar columns) provide a robust reference for identity confirmation in complex matrices.

Why Furanone Isomer Substitution Fails — Structural Determinants That Block Interchangeability of 3,4-Dimethyl-2(5H)-furanone


Simple substitution of 3,4‑dimethyl‑2(5H)‑furanone with other dimethyl‑furanone isomers or hydroxylated analogs is precluded by three structural features that govern reactivity and application performance. First, the 5‑position methylene (—CH₂— directly adjacent to the carbonyl) provides a site for enolate formation and subsequent C–C bond construction, enabling its role as a key intermediate for F3 furan fatty acids such as D477715 [REFS‑1]. Isomers lacking this unsubstituted α‑methylene (e.g., 2,5‑dimethyl‑3(2H)‑furanone) cannot participate in analogous alkylation sequences. Second, the absence of a 3‑hydroxy group distinguishes it from sotolon (3‑hydroxy‑4,5‑dimethyl‑2(5H)‑furanone), which exists as a dimer in chloroform and exhibits high enol/keto tautomerization barriers, altering both its sensory threshold and formulation behavior [REFS‑2]. Third, experimentally determined Kovats retention indices diverge substantially across the isomer family, meaning chromatographic co‑elution or misidentification risk is high when a non‑validated analog is substituted into an established analytical method [REFS‑3].

Target Product
3,4-Dimethyl-2(5H)-furanone
Unsubstituted 5‑methylene; zero H‑bond donors; monomeric; RI ~1844–1862.
VS
Common Substitute
Isomeric Dimethylfuranones (e.g., 2,5‑dimethyl‑3(2H)‑furanone)
Blocked 5‑position prevents enolate alkylation; synthetic route to D477715 analogs not accessible.
Hydroxylated Analog (Sotolon)
One H‑bond donor enables dimerization in chloroform; alters volatility, sensory threshold, and headspace consistency.
Non‑Carbonyl Furans (e.g., 3,4‑Dimethylfuran)
Kovats RI ~990 on polar columns; large retention gap risks misidentification or co‑elution in established GC-MS methods.

Quantitative Differentiation of 3,4-Dimethyl-2(5H)-furanone Versus Its Closest Furanone Analogs


Kovats Retention Index (Standard Polar Column) — Analytical Selectivity vs. Isomeric Furanones

On a standard polar GC stationary phase, 3,4-dimethyl-2(5H)-furanone elutes with Kovats retention indices (RI) of 1844–1862 (multiple determinations) [1]. This range is substantially higher than the RI reported for the non‑carbonyl analog 3,4‑dimethylfuran (RI ~990 on polar columns) and differs from hydroxylated 2(5H)-furanone isomers such as sotolon, which exhibit longer retention due to additional hydrogen‑bonding capacity. The quantifiable RI gap enables unambiguous chromatographic resolution and identity confirmation in complex food or reaction matrices.

Kovats RI
(Polar Column)
Cross-study comparable
1844–1862 Target Compound RI
▲RI ≈ +850 to +870
Large RI gap vs. non-carbonyl furans enables unambiguous GC-MS resolution.
Standard polar GC; temperature‑programmed conditions compiled from Baltes & Bochmann (1978).
Flavor Chemistry GC-MS Analysis Kovats Retention Index

Hydrogen‑Bond Donor Count — Formulation Stability Contrast with Hydroxylated Furanones

3,4‑Dimethyl‑2(5H)‑furanone possesses zero hydrogen‑bond donor (HBD) groups, whereas sotolon (3‑hydroxy‑4,5‑dimethyl‑2(5H)‑furanone) has one HBD [1]. This structural difference has been shown to affect aggregation behavior: sotolon forms dimers in chloroform solution via intermolecular hydrogen bonding, while maple furanone (5‑ethyl‑3‑hydroxy‑4‑methylfuran‑2(5H)‑one) remains monomeric [2]. The absence of HBD in 3,4‑dimethyl‑2(5H)‑furanone eliminates the possibility of dimerization through hydrogen bonding, leading to more predictable monomeric behavior in non‑polar media and potentially greater volatility.

H‑Bond Donors & Aggregation
Class-level inference
0 HBD Monomeric in organic solvents
Absence of H‑bond donor groups eliminates dimerization risk, supporting predictable monomeric behavior.
Sotolon (1 HBD) forms dimers in chloroform; dimerization equilibrium constant unavailable for target compound.
Organic Synthesis Formulation Stability Hydrogen Bonding

Boiling Point — Process Handling Differentiation from Lower‑Molecular‑Weight Furan Analogs

The experimentally reported boiling point of 3,4‑dimethyl‑2(5H)‑furanone is 224.7 °C at 760 mmHg . This is significantly higher than the boiling point of the non‑carbonyl analog 3,4‑dimethylfuran (estimated ~120–130 °C based on analogous alkylfurans) and also exceeds that of the isomeric 2,5‑dimethyl‑3(2H)‑furanone (no experimental boiling point located in authoritative databases). The elevated boiling point reflects the additional intermolecular dipole–dipole interactions arising from the lactone carbonyl, which directly impacts distillation‑based purification and headspace volatility in flavor delivery systems.

Boiling Point
(760 mmHg)
Class-level inference
224.7 °C Experimental
▲T ≈ +100 °C vs. non-carbonyl furans
Elevated boiling point reflects lactone carbonyl dipole interactions; impacts distillation and headspace protocols.
Comparator value estimated from alkylfuran class baseline. Data to verify via authoritative databases.
Thermal Processing Distillation Physicochemical Properties

Synthetic Access to F3 Furan Fatty Acids — Exclusive Intermediate Role for D477715

3,4‑Dimethyl‑2(5H)‑furanone is the direct and structurally required precursor for the synthesis of 3,4‑dimethyl‑5‑pentyl‑2‑furannonanoic acid (D477715), an F3 furan fatty acid that exhibits radical‑scavenging ability and anti‑inflammatory properties [REFS-1 up to REFS-4]. The synthetic route exploits the enolizable 5‑position methylene to install the pentyl chain via alkylation. Isomeric furanones lacking the 5‑methylene (e.g., 2,5‑dimethyl‑3(2H)‑furanone) or bearing a 5‑alkyl substituent cannot serve as surrogates in this sequence, as the site of reactivity is either methyl‑substituted or sterically hindered.

Synthetic Access to D477715
Supporting evidence
Required Intermediate 5‑methylene enables enolate alkylation
Isomeric furanones lacking the 5‑methylene cannot serve as surrogates in this synthetic route.
Multi-step synthesis described in vendor technical datasheets. Source review recommended.
Medicinal Chemistry Furan Fatty Acid Synthesis Radical Scavenging

Vapor Pressure and Volatility — Handling and Sensory Release Differentiation

The vapor pressure of 3,4‑dimethyl‑2(5H)‑furanone is reported as 0.0897 mmHg at 25 °C , corresponding to a calculated volatility of approximately 0.014 mg/m³ at 20 °C [1]. This places it in a moderate volatility range — less volatile than simple alkylfurans but more volatile than hydroxylated furanones such as sotolon or furaneol, which exhibit lower vapor pressures due to intermolecular hydrogen bonding. The quantitative vapor pressure value supports its use as a headspace‑active flavor volatile while also informing safe handling and ventilation requirements.

Vapor Pressure
(25 °C)
Cross-study comparable
0.0897 mmHg Corresponds to ~0.014 mg/m³ at 20 °C
Intermediate volatility supports headspace-active flavor release while informing handling requirements.
Less volatile than simple alkylfurans; more volatile than hydroxylated furanones (e.g., furaneol).
Volatility Headspace Analysis Flavor Release

Procurement‑Relevant Application Scenarios Where 3,4-Dimethyl-2(5H)-furanone Outperforms Generic Furanone Alternatives


Synthesis of Bioactive F3 Furan Fatty Acids (D477715 and Analogs)

The unsubstituted 5‑position methylene enables enolate generation and subsequent C‑alkylation, a synthetic step that is sterically and electronically inaccessible in isomeric dimethylfuranones. This makes 3,4‑dimethyl‑2(5H)‑furanone the mandatory intermediate for constructing the D477715 scaffold and related radical‑scavenging furan fatty acids [REFS‑1]. Laboratories procuring this compound for medicinal chemistry or natural product synthesis cannot substitute the 2,5‑dimethyl‑3(2H)‑furanone isomer without redesigning the entire route [REFS‑2].

GC‑MS Method Development and Authenticity Testing in Flavor Chemistry

The experimentally verified Kovats retention indices (1844–1862 on polar columns) provide a robust reference for GC‑MS identification of 3,4‑dimethyl‑2(5H)‑furanone in Maillard reaction products, roasted coffee volatiles, and processed food matrices [REFS‑3]. The large RI gap relative to 3,4‑dimethylfuran (>850 units) and to hydroxylated furanones reduces the risk of false‑positive assignments in complex chromatograms, making this compound the preferred analytical standard for method validation [REFS‑3].

Flavor Formulation Requiring Consistent Headspace Release Without Dimerization Interference

With zero hydrogen‑bond donor groups, 3,4‑dimethyl‑2(5H)‑furanone remains monomeric in organic media, avoiding the dimerization phenomena observed for sotolon and other 3‑hydroxy‑furanones [REFS‑4]. This structural feature translates to predictable vapor‑phase concentration and consistent sensory impact in flavor formulations, which is critical for quality control in beverage and confectionery applications.

Thermal Process Flavor Generation and Stability Studies

The compound is a known product of the serine/threonine–sucrose Maillard model system under coffee‑roasting conditions [REFS‑5]. Its boiling point (224.7 °C) and moderate vapor pressure (0.0897 mmHg at 25 °C) mean it remains in the reaction matrix during high‑temperature processing while still contributing to headspace aroma. Researchers studying thermal generation of caramelic notes should specify this isomer to ensure relevance to actual food systems, as other furanone isomers may exhibit different formation kinetics or degradation pathways [REFS‑6].

Application
Selection Property
Validation Focus
F3 Furan Fatty Acid Synthesis
5‑position methylene reactivity
Enolate alkylation efficiency; structural confirmation of D477715 analogs
GC‑MS Flavor Authenticity Testing
Kovats retention index (polar column)
Method validation; resolution from 3,4‑dimethylfuran and hydroxylated isomers
Headspace‑Consistent Flavor Formulation
Zero H‑bond donor groups
Monomeric behavior verification; vapor-phase concentration predictability
Thermal Process Flavor Research
Boiling point and vapor pressure profile
Relevance to Maillard model systems; retention during high‑temperature processing

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